molecular formula C19H19NO4 B2829911 Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate CAS No. 865660-56-6

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate

Cat. No. B2829911
CAS RN: 865660-56-6
M. Wt: 325.364
InChI Key: QCFGFMBHDWYKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate” is a chemical compound with the CAS Number: 865660-56-6 . It has a molecular weight of 325.36 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H19NO4/c1-19(2)17(21)12-20(19)13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)18(22)23-3/h4-11H,12H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate” is a solid compound .

Scientific Research Applications

Synthesis and Herbicidal Applications

A study on the synthesis of herbicidal ZJ0273, a compound with structural similarities, highlights its use in weed control. The research details the synthesis of labeled ZJ0273 for use as radiotracers in studies on metabolism, mode of action, and environmental behavior, demonstrating the compound's significance in agricultural chemistry (Yang et al., 2008).

Heterocyclic Chemistry and Drug Design

Another study focuses on the synthesis of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. This work showcases the compound's utility in creating a variety of heterocyclic structures, pertinent to drug discovery and design (Selič et al., 1997).

Molecular Pharmacology and Photodynamic Therapy

The molecular pharmacology of methyl-3,5-diiodo-4-(4'methoxyphenoxy)benzoate (DIME) and its analogs reveals their structural relationship to thyroid hormones and their potential in apoptosis-mediated mechanisms, suggesting applications in cancer treatment and photodynamic therapy (Kun & Mendeleyev, 1998).

Environmental and Ecotoxicological Research

Research on the effects of the benzoxazoid DIMBOA and related compounds on soil organisms provides insights into the environmental and ecotoxicological impacts of these chemicals. Such studies are critical for understanding the ecological safety of chemical applications in agriculture (Idinger et al., 2006).

Photopolymerization Technologies

A study on nitroxide-mediated photopolymerization introduces a novel compound as a photoiniferter, underscoring the significance of these chemicals in developing advanced materials through polymerization technologies (Guillaneuf et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2)17(21)12-20(19)13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)18(22)23-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGFMBHDWYKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.